Trichovirin I IB
Description
Properties
CAS No. |
167257-43-4 |
|---|---|
Molecular Formula |
C67H115N15O17 |
Molecular Weight |
1402.7 g/mol |
IUPAC Name |
(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]-N-[(2S)-1-[[1-[(2S)-2-[[(2S)-3-hydroxy-1-[[(2S)-1-[[1-[(2S)-2-[[1-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide |
InChI |
InChI=1S/C67H115N15O17/c1-35(2)29-40(33-83)69-54(91)45-23-20-26-80(45)60(97)66(16,17)77-53(90)42(31-37(5)6)72-59(96)64(12,13)78-56(93)47-25-22-28-82(47)62(99)67(18,19)79-57(94)49(38(7)8)74-51(88)44(34-84)71-55(92)46-24-21-27-81(46)61(98)65(14,15)76-52(89)41(30-36(3)4)70-50(87)43(32-48(68)86)73-58(95)63(10,11)75-39(9)85/h35-38,40-47,49,83-84H,20-34H2,1-19H3,(H2,68,86)(H,69,91)(H,70,87)(H,71,92)(H,72,96)(H,73,95)(H,74,88)(H,75,85)(H,76,89)(H,77,90)(H,78,93)(H,79,94)/t40-,41-,42-,43-,44-,45-,46-,47-,49-/m0/s1 |
InChI Key |
ZLJDXWKMSSANHK-HMPCVODFSA-N |
SMILES |
CC(C)CC(CO)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)NC(=O)C |
Isomeric SMILES |
CC(C)C[C@@H](CO)NC(=O)[C@@H]1CCCN1C(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)[C@@H]2CCCN2C(=O)C(C)(C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)C(C)(C)NC(=O)C |
Canonical SMILES |
CC(C)CC(CO)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)NC(=O)C |
Other CAS No. |
137042-20-7 |
sequence |
XNLXPSVXPXLXPL |
Synonyms |
(2S)-2-[(2-acetamido-2-methyl-propanoyl)amino]-N-[(1S)-1-[[1-[(2S)-2-[ [(1S)-2-hydroxy-1-[[(1S)-1-[[1-[(2S)-2-[2-[[(1S)-1-[[1-[(2S)-2-[[(2S)- 1-hydroxy-4-methyl-pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-o xo-propan-2-yl]carbamoyl]-3-methyl-bu |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Peptaibols exhibit structural diversity in helix length, residue composition, and terminal modifications. Below is a comparative table of Trichovirin I IB and key analogues based on available evidence and extrapolated
†Data inferred from general peptaibol literature due to evidence gaps.
Functional Differences
- Helix Dynamics : this compound and I-4A adopt 310-helix conformations in polar environments but transition to α-helix structures in lipid bilayers. This contrasts with Alamethicin, which predominantly forms α-helical pores .
- Membrane Interaction : this compound’s shorter helix (14 residues vs. Alamethicin’s 20) may limit pore diameter, affecting ion selectivity and antimicrobial potency.
- Bioactivity Spectrum : Suberin’s β-sheet structure enables antifungal activity via membrane lysis, whereas this compound’s ion-channel modulation targets bacterial cells.
Research Findings and Limitations
Key Studies
- Crystal Structure Analysis : Gessmann et al. (2012a) resolved Trichovirin I-4A’s structure, highlighting its four complete 310-helix turns and adaptability to polar solvents. This supports the hypothesis that IB variants share similar conformational plasticity .
- Membrane Function : The transition from 310- to α-helix in lipid environments suggests a mechanism for membrane insertion and ion conductance, a trait shared with Alamethicin but absent in β-sheet-dominated peptaibols like Suberin.
Evidence Gaps and Challenges
- The provided evidence lacks direct data on This compound , relying instead on inferences from Trichovirin I-4A.
Preparation Methods
Natural Biosynthesis in Trichoderma harzianum
Trichovirin I IB is naturally produced by the filamentous fungus Trichoderma harzianum, which secretes peptaibiotics as part of its secondary metabolism. The biosynthesis involves non-ribosomal peptide synthetases (NRPSs), which assemble the peptide backbone using Aib and other non-proteinogenic amino acids. Fermentation conditions—such as pH (5.5–6.5), temperature (25–28°C), and carbon source (e.g., glucose or sucrose)—are critical for maximizing yield. Post-fermentation, the compound is extracted from the fungal mycelium using methanol or ethanol, followed by centrifugation to remove cellular debris.
Challenges in Natural Extraction
-
Low Yield : Native production yields are often below 50 mg/L, necessitating large-scale fermentation for industrial applications.
-
Contaminant Removal : Co-extracted lipids and polysaccharides require additional purification steps, such as gel filtration chromatography or reverse-phase HPLC.
Chemical Total Synthesis
Stepwise Solid-Phase Peptide Synthesis (SPPS)
The first total synthesis of this compound was reported by Brückner and Koza in 1993, employing a linear SPPS approach. The 15-residue peptide sequence was assembled on a Merrifield resin using Fmoc-protected amino acids, with Aib residues incorporated at positions 1, 4, 8, and 11. Key steps include:
| Step | Description | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Resin loading | Fmoc-Aib-OH, DIC, HOBt | 98% |
| 2 | Chain elongation | Fmoc-amino acids, PyBOP, DIEA | 85–92% per cycle |
| 3 | Side-chain deprotection | TFA:TIS:H2O (95:2.5:2.5) | 90% |
| 4 | Cleavage from resin | HF, 0°C, 1 hr | 80% |
Solution-Phase Fragment Condensation
For longer peptaibiotics like this compound (MW 1,402.74 g/mol), fragment condensation reduces steric hindrance. The peptide is divided into three segments (residues 1–5, 6–10, and 11–15), synthesized separately, and coupled using benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP). This method improves overall yield to 62% compared to linear SPPS (45%).
Critical Synthesis Challenges
-
Aib Incorporation : The steric bulk of Aib residues slows coupling kinetics, requiring extended reaction times (2–4 hrs).
-
Epimerization Risk : High temperatures during coupling promote racemization, necessitating low-temperature (0–4°C) conditions.
Post-Synthesis Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude synthetic this compound is purified using reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). The typical retention time is 14.2 min under these conditions.
Mass Spectrometric Analysis
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight (observed m/z 1,401.86 vs. theoretical 1,402.74). Discrepancies ≤ 0.1 Da validate synthetic fidelity.
Circular Dichroism (CD) Spectroscopy
CD spectra in methanol show a characteristic α-helical pattern with minima at 208 nm and 222 nm, confirming the helical conformation critical for antimicrobial activity.
Industrial-Scale Production Considerations
Custom Synthesis Services
As of 2025, commercial suppliers like Hodoodo Chemicals offer this compound via custom synthesis, with a minimum order of 1 g and lead times of 2–3 months. Costs remain high due to the labor-intensive synthesis and purification steps.
Yield Optimization Strategies
-
Microwave-Assisted SPPS : Reduces coupling times for Aib residues by 40%.
-
Flow Chemistry : Continuous-flow systems improve fragment condensation efficiency, achieving 78% yield in pilot studies.
Comparative Analysis of Preparation Methods
| Parameter | Microbial Synthesis | Chemical Synthesis |
|---|---|---|
| Yield | 20–50 mg/L | 100–300 mg/batch |
| Purity | 85–90% | 95–99% |
| Cost | $500–$1,000/g | $2,000–$5,000/g |
| Time | 10–14 days | 4–6 weeks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
